molecular formula C13H20BNO4 B2878234 (4-BOC-Amino)-2,5-dimethylphenylboronic acid CAS No. 2096329-63-2

(4-BOC-Amino)-2,5-dimethylphenylboronic acid

Cat. No.: B2878234
CAS No.: 2096329-63-2
M. Wt: 265.12
InChI Key: IRTMEXWRJSQXPE-UHFFFAOYSA-N
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Description

(4-BOC-Amino)-2,5-dimethylphenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amino group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in Suzuki-Miyaura cross-coupling reactions and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound contains a BOC-protected amino group, which is a common protective group for amines in organic synthesis . The BOC group is stable towards most nucleophiles and bases . Therefore, the compound can interact with its targets without the amino group being affected. The BOC group can be removed under acidic conditions , allowing the amino group to participate in further reactions.

Biochemical Pathways

Boronic acids and their esters are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

Given its potential use in sm cross-coupling reactions , it could facilitate the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis and drug development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-BOC-Amino)-2,5-dimethylphenylboronic acid. For instance, the compound’s stability can be affected by the presence of water . Additionally, the BOC group’s removal is influenced by the presence of acidic conditions . Therefore, the compound’s action and stability can be significantly influenced by the pH and water content of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BOC-Amino)-2,5-dimethylphenylboronic acid typically involves the protection of the amino group with a BOC group followed by the introduction of the boronic acid functionality. One common method involves the reaction of 2,5-dimethylphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-BOC-Amino)-2,5-dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BOC-Amino)-2,5-dimethylphenylboronic acid is unique due to the presence of the BOC-protected amino group, which allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry .

Properties

IUPAC Name

[2,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTMEXWRJSQXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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